13,14-Dihydro-15-keto-PGE2-d4
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Overview
Description
13,14-Dihydro-15-keto-Prostaglandin E2-d4 is a deuterium-labeled analog of 13,14-Dihydro-15-keto-Prostaglandin E2. This compound is primarily used as an internal standard for the quantification of 13,14-Dihydro-15-keto-Prostaglandin E2 by gas chromatography or liquid chromatography-mass spectrometry. It is a metabolite of Prostaglandin E2 and is formed via a 15-keto-Prostaglandin E2 intermediate by the enzyme 15-oxo-Prostaglandin Δ13 reductase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13,14-Dihydro-15-keto-Prostaglandin E2-d4 involves the incorporation of deuterium into the parent compound, 13,14-Dihydro-15-keto-Prostaglandin E2. This is typically achieved through hydrogen-deuterium exchange reactions under controlled conditions. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of 13,14-Dihydro-15-keto-Prostaglandin E2-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced chromatographic techniques to ensure the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions
13,14-Dihydro-15-keto-Prostaglandin E2-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
13,14-Dihydro-15-keto-Prostaglandin E2-d4 has several scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Prostaglandin E2 metabolites.
Biology: Studied for its role in various biological pathways and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and its role in disease mechanisms.
Industry: Utilized in the development of pharmaceuticals and as a tracer in drug metabolism studies .
Mechanism of Action
The mechanism of action of 13,14-Dihydro-15-keto-Prostaglandin E2-d4 involves its interaction with specific enzymes and receptors. It is metabolized by the enzyme 15-oxo-Prostaglandin Δ13 reductase to form its active metabolites. These metabolites can then interact with various molecular targets and pathways, including the prostaglandin receptors, to exert their biological effects .
Comparison with Similar Compounds
Similar Compounds
13,14-Dihydro-15-keto-Prostaglandin E2: The parent compound, which is not deuterium-labeled.
13,14-Dihydro-15-keto-Prostaglandin D2: Another metabolite of prostaglandins with similar structural features
Uniqueness
13,14-Dihydro-15-keto-Prostaglandin E2-d4 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical techniques. This labeling allows for precise quantification and tracking of the compound in various biological and chemical processes .
Properties
Molecular Formula |
C20H32O5 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-17,19,23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,19-/m1/s1/i5D2,8D2 |
InChI Key |
CUJMXIQZWPZMNQ-BQWYWOLISA-N |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)CCC(=O)CCCCC |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(=O)C1CC=CCCCC(=O)O)O |
Origin of Product |
United States |
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